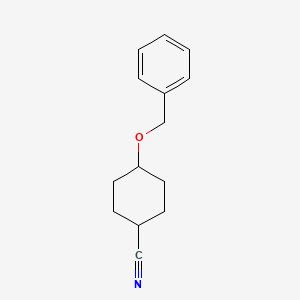
4-(Benzyloxy)cyclohexanecarbonitrile
Vue d'ensemble
Description
4-(Benzyloxy)cyclohexanecarbonitrile is a chemical compound used in proteomics research . It is also known as 4-Benzyloxy-1-cyclohexanecarbonitrile .
Synthesis Analysis
The synthesis of compounds related to 4-(Benzyloxy)cyclohexanecarbonitrile has been reported in several studies. For instance, one study describes the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another study reports the synthesis of heterocyclic Schiff base ligands and their metal complexes derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Benzyloxy)cyclohexanecarbonitrile are not mentioned in the search results, a related study discusses the catalytic protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique
Catalytic Arylation and Synthesis of Pharmaceuticals
4-(Benzyloxy)cyclohexanecarbonitrile is involved in diastereoselective arylations, particularly when deprotonated with TMPZnCl·LiCl, leading to zincated nitriles that couple with aryl bromides in the presence of catalytic Pd(OAc)2 and S-Phos. This process is significant for synthesizing substituted cyclohexanecarbonitrile-containing pharmaceuticals, with steric and electronic effects influencing diastereoselectivity (Mycka et al., 2012).
Dual Fluorescence in Polar Solvents
Research on the fluorescence of 4-(N,N-dimethylamino)benzonitrile (DMABN) in different solvents, including cyclohexane, reveals dual emission properties in certain polar solvents. This property, based on solvent polarity and excitation wavelength effects, highlights the potential use of similar compounds in the development of fluorescent materials and probes (Atsbeha et al., 2010).
Development of Novel Catalysts
A novel polymer-supported palladium nano-catalyst, prepared from 4-(benzyloxy)benzyl chloride polymer-bound, exhibits significant potential for synthesizing various N-benzylated arylcyanamides. This catalyst demonstrates efficiency in heterogeneous catalysis, providing a pathway for eco-friendly and scalable chemical synthesis processes (Habibi et al., 2018).
Photocatalytic Oxidation Applications
In the field of photocatalytic oxidation, 4-(Benzyloxy)cyclohexanecarbonitrile derivatives participate in reactions facilitated by copper(II) and iron(III) chlorides under visible light. These reactions, especially the oxidation of cyclohexane to produce alcohols and ketones, underscore the compound's role in developing environmentally friendly oxidation processes (Takaki et al., 2004).
Benzylic Brominations
The compound also finds application in benzylic brominations using N-bromosuccinimide, offering a less toxic alternative to conventional solvents. This advancement points to safer, more sustainable practices in organic synthesis (Suarez et al., 2009).
Propriétés
IUPAC Name |
4-phenylmethoxycyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,12,14H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSGELVBFTTZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675688 | |
| Record name | 4-(Benzyloxy)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)cyclohexanecarbonitrile | |
CAS RN |
95233-32-2 | |
| Record name | 4-(Benzyloxy)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

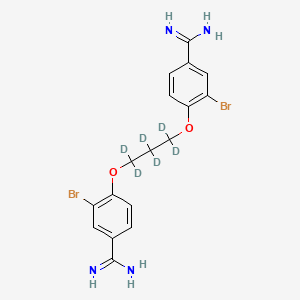
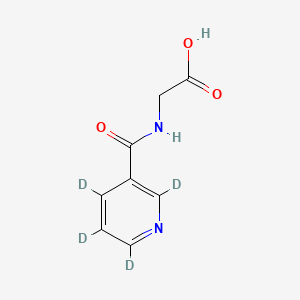

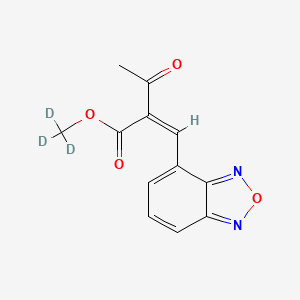




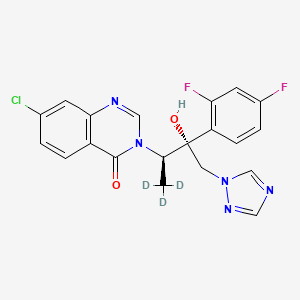
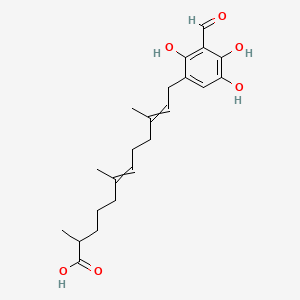
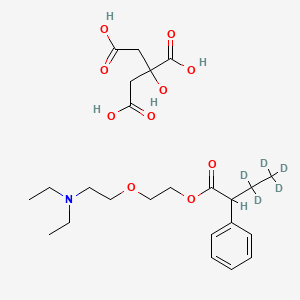
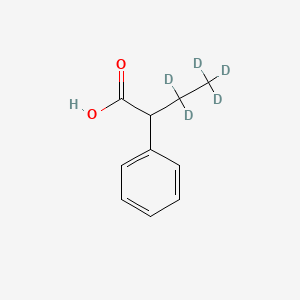
![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)